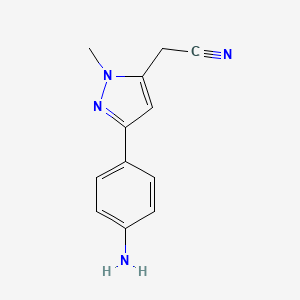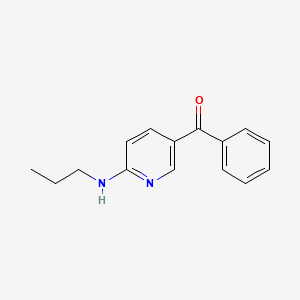
Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of a fluorobenzyl group, a methylthiazolyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate typically involves the following steps:
Formation of the Benzoate Ester: The benzoate ester can be formed by reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the benzoate ester.
Attachment of the Methylthiazolyl Group: The methylthiazolyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-((4-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
- Methyl 2-((4-bromobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
- Methyl 2-((4-methylbenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
Uniqueness
Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.
Eigenschaften
Molekularformel |
C19H16FNO3S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
methyl 2-[(4-fluorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C19H16FNO3S/c1-12-21-17(11-25-12)14-5-8-18(16(9-14)19(22)23-2)24-10-13-3-6-15(20)7-4-13/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
OGRPFAFOCLEIHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


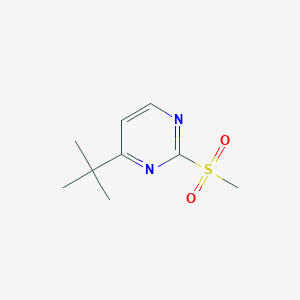
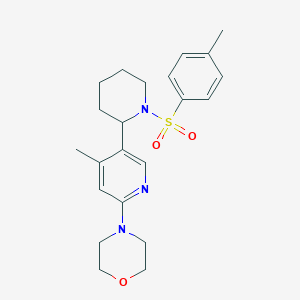
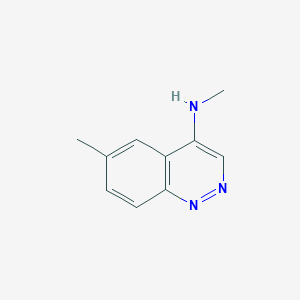






![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11799919.png)


